Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester
Overview
Description
Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester: is an organic compound with a complex structure that includes a benzoic acid core substituted with bromomethyl and nitro groups, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Methyl Benzoate: The synthesis typically begins with the bromination of methyl benzoate. This involves the reaction of methyl benzoate with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group.
Nitration: The brominated product is then subjected to nitration. This involves treating the compound with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents such as tin(II) chloride.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or primary amines.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Reduction: 3-(aminomethyl)-5-nitrobenzoic acid methyl ester.
Hydrolysis: 3-(bromomethyl)-5-nitrobenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Reagent in Chemical Reactions: Employed in various organic reactions due to its reactive functional groups.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its structural similarity to biologically active compounds.
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agricultural Chemicals: Explored for use in the development of pesticides and herbicides.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially modifying their function. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Benzoic acid, 3-(bromomethyl)-: Lacks the nitro group, making it less reactive in redox reactions.
Benzoic acid, 5-nitro-, methyl ester: Lacks the bromomethyl group, reducing its reactivity in nucleophilic substitution reactions.
Benzoic acid, 3-(chloromethyl)-5-nitro-, methyl ester: Similar structure but with a chloromethyl group instead of bromomethyl, affecting its reactivity and biological interactions.
Uniqueness: The presence of both bromomethyl and nitro groups in Benzoic acid, 3-(bromomethyl)-5-nitro-, methyl ester makes it uniquely reactive in both nucleophilic substitution and redox reactions, providing a versatile tool for various chemical and biological applications.
Properties
IUPAC Name |
methyl 3-(bromomethyl)-5-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)7-2-6(5-10)3-8(4-7)11(13)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCWUWVJPDMDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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